molecular formula C13H16ClFN2O B2668747 5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride CAS No. 1439897-78-5

5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride

Cat. No.: B2668747
CAS No.: 1439897-78-5
M. Wt: 270.73
InChI Key: NEHIQYTYFJZCKR-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the isoindoline core followed by the introduction of the piperidine ring and the fluorine atom. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The piperidine ring and isoindoline core contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • **1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • **1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Uniqueness

Compared to similar compounds, 5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride stands out due to its unique combination of structural features. The presence of the isoindoline core and the specific positioning of the fluorine atom and piperidine ring contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-2-piperidin-4-yl-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O.ClH/c14-10-1-2-12-9(7-10)8-16(13(12)17)11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHIQYTYFJZCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC3=C(C2=O)C=CC(=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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